molecular formula C12H14Br4O2 B14388610 2,3-Dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene CAS No. 89950-21-0

2,3-Dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene

Cat. No.: B14388610
CAS No.: 89950-21-0
M. Wt: 509.85 g/mol
InChI Key: LSSWNNXHSUHRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene is a brominated organic compound It is characterized by the presence of multiple bromine atoms and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene typically involves the bromination of precursor compounds. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and yield. The choice of solvents, catalysts, and temperature control are critical to achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the removal of bromine atoms.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

2,3-Dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibromoethane
  • 1,2-Dibromopropane
  • 1,4-Dibromo-2-methylbutane

Uniqueness

2,3-Dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene is unique due to the specific arrangement of bromine atoms and methoxy groups on the benzene ring. This structural uniqueness imparts distinct chemical properties and reactivity compared to other brominated compounds.

Properties

CAS No.

89950-21-0

Molecular Formula

C12H14Br4O2

Molecular Weight

509.85 g/mol

IUPAC Name

2,3-dibromo-1-(1,2-dibromo-2-methylpropyl)-4,5-dimethoxybenzene

InChI

InChI=1S/C12H14Br4O2/c1-12(2,16)11(15)6-5-7(17-3)10(18-4)9(14)8(6)13/h5,11H,1-4H3

InChI Key

LSSWNNXHSUHRFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC(=C(C(=C1Br)Br)OC)OC)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.